molecular formula C18H17NO3 B3908618 3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one

3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one

Cat. No.: B3908618
M. Wt: 295.3 g/mol
InChI Key: BWYGKXJFVGSFRQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one, also known as NITP, is a chemical compound widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 309.34 g/mol. NITP is a versatile compound that has been used in various applications, including fluorescent probes, enzyme inhibitors, and anticancer agents.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one as a fluorescent probe involves the oxidation of the nitro group to form a highly fluorescent compound. This reaction is specific to ROS and singlet oxygen, allowing for the detection and measurement of these species in biological systems. As an enzyme inhibitor, this compound binds to the active site of the enzyme, preventing its activity and leading to a decrease in the production of its substrate. As an anticancer agent, this compound induces cell death through the activation of apoptosis pathways.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising compound for scientific research. As a fluorescent probe, this compound has been used to study the role of ROS and singlet oxygen in various biological processes, including aging, inflammation, and cancer. As an enzyme inhibitor, this compound has potential therapeutic applications in the treatment of diabetic complications. As an anticancer agent, this compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one in lab experiments is its high sensitivity and specificity as a fluorescent probe for ROS and singlet oxygen. Additionally, this compound has low toxicity and can be used in a wide range of biological systems. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its effectiveness as a probe or inhibitor.

Future Directions

There are several future directions for the use of 3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one in scientific research. One direction is the development of new fluorescent probes based on the this compound structure for the detection of other reactive species in biological systems. Another direction is the investigation of the therapeutic potential of this compound as an enzyme inhibitor in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, the development of new methods for the synthesis and purification of this compound could improve its effectiveness and applicability in scientific research.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research as a fluorescent probe, enzyme inhibitor, and anticancer agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has great potential for further development and application in scientific research.

Scientific Research Applications

3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. It has also been used as an inhibitor of various enzymes, including aldose reductase, which is involved in the development of diabetic complications. Additionally, this compound has been investigated as an anticancer agent due to its ability to induce cell death in cancer cells.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-9-14(3)17(10-13(12)2)18(20)8-7-15-5-4-6-16(11-15)19(21)22/h4-11H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYGKXJFVGSFRQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one
Reactant of Route 6
3-(3-nitrophenyl)-1-(2,4,5-trimethylphenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.